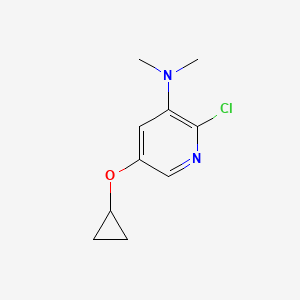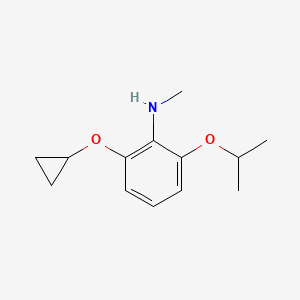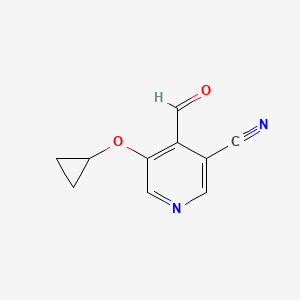
3-Cyclopropoxy-6-methoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-methoxypyridin-2-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by a cyclopropoxy group attached to the pyridine ring, which also contains a methoxy group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-6-methoxypyridin-2-amine typically involves the condensation of 6-methoxypyridine-3-amine with cyclopropyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-6-methoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of demethylated products.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-methoxypyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of enzyme inhibitors and as a probe to study biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. This compound can inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-6-methoxypyridin-2-amine can be compared with other similar compounds, such as:
6-Methoxypyridin-3-amine: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: This compound contains a pyrrole moiety instead of the cyclopropoxy group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI-Schlüssel |
IODYRQUHWDTLHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14830442.png)


